molecular formula C19H14O B14665427 Chrysen-6-ylmethanol CAS No. 36366-10-6

Chrysen-6-ylmethanol

Cat. No.: B14665427
CAS No.: 36366-10-6
M. Wt: 258.3 g/mol
InChI Key: NEUQBSQDWWQGCF-UHFFFAOYSA-N
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Description

Chrysen-6-ylmethanol is an organic compound with the molecular formula C19H14O. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. This compound contains a hydroxyl group (-OH) attached to the sixth carbon of the chrysene structure, making it a primary alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysen-6-ylmethanol can be synthesized through various synthetic routes. One common method involves the reduction of chrysen-6-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistent quality and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Chrysen-6-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chrysen-6-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of chrysen-6-ylmethanol involves its interaction with molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

36366-10-6

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

chrysen-6-ylmethanol

InChI

InChI=1S/C19H14O/c20-12-14-11-19-15-6-2-1-5-13(15)9-10-18(19)17-8-4-3-7-16(14)17/h1-11,20H,12H2

InChI Key

NEUQBSQDWWQGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)CO

Origin of Product

United States

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